3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-

描述

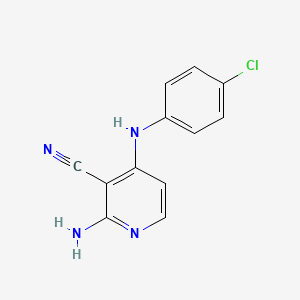

The compound 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- features a pyridine backbone substituted at positions 2 and 4 with an amino group and a (4-chlorophenyl)amino moiety, respectively. Its structural uniqueness lies in the 4-((4-chlorophenyl)amino) substituent, which distinguishes it from simpler pyridinecarbonitrile derivatives .

属性

CAS 编号 |

130707-32-3 |

|---|---|

分子式 |

C12H9ClN4 |

分子量 |

244.68 g/mol |

IUPAC 名称 |

2-amino-4-(4-chloroanilino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9ClN4/c13-8-1-3-9(4-2-8)17-11-5-6-16-12(15)10(11)7-14/h1-6H,(H3,15,16,17) |

InChI 键 |

XEKCWFOWFZFELV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC2=C(C(=NC=C2)N)C#N)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈的合成通常涉及多步有机反应。一种常见的方法包括在合适的催化剂存在下,3-吡啶甲腈与4-氯苯胺反应。反应条件通常需要控制温度和特定溶剂,以确保高产率和纯度。

工业生产方法

在工业环境中,该化合物的生产可能涉及大型间歇反应器,在其中将反应物在最佳条件下混合。也可以使用连续流动反应器来提高生产过程的效率和可扩展性。纯化步骤(如重结晶或色谱法)对于获得所需的高纯度产品至关重要。

化学反应分析

反应类型

2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应会导致胺类或其他还原衍生物的形成。

取代: 亲核取代反应很常见,其中氨基或氯苯基可以被其他取代基取代。

常用试剂和条件

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 乙醇,甲醇,二氯甲烷。

主要产物

从这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生硝基衍生物,而还原可以产生各种胺类。

科学研究应用

Anticancer Properties

Research indicates that compounds related to 3-pyridinecarbonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the chlorophenyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Pyridinecarbonitrile derivative | MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| 3-Pyridinecarbonitrile derivative | HeLa (Cervical) | 4.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. The presence of the amino and cyano groups contributes to its ability to disrupt microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthetic Applications

Building Block in Organic Synthesis

3-Pyridinecarbonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive cyano group allows for nucleophilic substitutions and cyclization reactions, leading to the formation of various heterocycles.

Example Reaction:

The reaction of 3-pyridinecarbonitrile with aldehydes under basic conditions yields substituted pyridines, which are valuable in medicinal chemistry.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including 3-pyridinecarbonitrile derivatives, and evaluated their anticancer properties against multiple cancer cell lines. The study found that specific modifications to the chlorophenyl moiety significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of pyridine derivatives demonstrated that compounds containing the cyano group exhibited potent activity against resistant strains of bacteria. The study highlighted the potential for these derivatives to contribute to new antibiotic therapies.

作用机制

2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈发挥作用的机制涉及与酶或受体等分子靶标的相互作用。该化合物的结构使其能够与特定位点结合,调节这些靶标的活性。涉及的途径可能包括抑制酶活性或干扰细胞信号通路。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile

- Substituents: Positions 2 (amino), 4 (4-chlorophenyl), 6 (pyrrolidinyl), and 3,5 (cyano groups).

- Key Differences: Additional cyano group at position 5 and a pyrrolidinyl substituent at position 4.

- Reported activities include anti-HIV and cytotoxic effects, attributed to inhibition of reverse transcriptase .

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives

- Substituents : Positions 4 and 6 substituted with phenyl groups.

- Key Differences: Lack of chlorophenylamino group; phenyl rings at positions 4 and 6 increase lipophilicity.

- Implications : These derivatives exhibit tunable photophysical properties, making them candidates for optoelectronic applications. Their synthesis (described in supplementary materials of ) involves condensation reactions, suggesting similar pathways could apply to the target compound .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

- Substituents : Complex substitution pattern with dual phenyl groups and a chlorine atom.

- Key Differences : Bicyclic pyridine structure with variable substituents on both aromatic rings.

- Implications: Microbial screening data () indicates moderate to high antimicrobial activity, suggesting that halogenation and amino groups enhance bioactivity against pathogens .

CHIR99021 (6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile)

- Substituents : Pyridinecarbonitrile core linked to dichlorophenyl-pyrimidine and imidazole moieties.

- Key Differences : Extended structure with multiple aromatic systems and a molecular weight of 465.3 g/mol.

- Implications : Functions as a WNT pathway activator and GSK3 inhibitor, demonstrating that pyridinecarbonitriles can serve as scaffolds for kinase-targeting therapeutics .

Comparative Data Table

生物活性

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-, also known as C12H9ClN4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is characterized by the presence of a pyridine ring substituted with a chlorophenyl group and an amino group. Its chemical formula is C12H9ClN4, and it has a molecular weight of approximately 232.68 g/mol .

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that various pyridine derivatives can inhibit cell proliferation in cancer cell lines. In particular, compounds similar to 3-Pyridinecarbonitrile have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and HT-29 (colon carcinoma) .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Pyridinecarbonitrile | A549 | 15 | Induces apoptosis |

| 3-Pyridinecarbonitrile | HT-29 | 20 | Cell cycle arrest at G2/M phase |

| Similar Derivative | MCF-7 (Breast) | 10 | EGFR inhibition |

Antimicrobial Activity

Pyridine derivatives are also recognized for their antimicrobial properties. Compounds similar to 3-Pyridinecarbonitrile have shown effectiveness against a range of bacterial strains. For example, studies have indicated that certain pyridine-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Pyridinecarbonitrile | Staphylococcus aureus | 32 µg/mL |

| Similar Derivative | Escherichia coli | 16 µg/mL |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3-Pyridinecarbonitrile has been assessed in various studies. It has shown favorable absorption characteristics with an oral bioavailability of approximately 31.8% in animal models. The compound did not exhibit acute toxicity in mice at doses up to 2000 mg/kg .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Maximum Tolerated Dose (mg/kg) | 2000 |

Case Studies

Several case studies have highlighted the potential applications of pyridine derivatives in treating various diseases:

- Case Study on Lung Cancer : A study evaluated the effects of a pyridine derivative similar to 3-Pyridinecarbonitrile on A549 cells, demonstrating significant apoptosis induction through EGFR pathway inhibition.

- Case Study on Bacterial Infections : Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibiotic agent.

常见问题

Q. What are the common synthetic routes for preparing 3-Pyridinecarbonitrile derivatives with (4-chlorophenyl)amino substituents?

A widely used method involves condensation reactions between substituted aldehydes and aminopyridine precursors, followed by cyclization. For example, 4-chlorobenzaldehyde can react with 2-aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or toluene . Post-cyclization modifications, such as functional group interconversion, are critical for introducing the nitrile group. Purification often involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 6.53 Å, b = 35.13 Å, c = 14.09 Å, and β = 101.74°. SC-XRD data reveals planar geometry of the pyridine ring and hydrogen-bonding interactions stabilizing the crystal lattice .

Q. What spectroscopic techniques are used to characterize intermediates and final products?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).

- IR : The nitrile group (C≡N) shows a sharp peak near 2220 cm⁻¹.

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 333.77 for C₁₉H₁₂ClN₃O) .

Q. How are reaction yields optimized in multi-step syntheses?

Key strategies include:

- Catalyst screening : Palladium catalysts improve cyclization efficiency compared to copper .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions .

Q. What purification methods are recommended for isolating this compound?

- Recrystallization : Ethanol/water mixtures are effective due to moderate solubility differences.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) resolves polar byproducts .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated?

Mechanistic studies employ density functional theory (DFT) to model transition states and intermediates. For example, the cyclization of ylidenemalononitriles with piperidones proceeds via a [4+2] cycloaddition pathway, validated by computational energy profiles . Kinetic isotope effects (KIEs) and trapping experiments (e.g., with TEMPO) further confirm radical or ionic pathways .

Q. How are structural discrepancies in XRD data resolved (e.g., disorder or low data-to-parameter ratios)?

- Disorder handling : Partial occupancy refinement (e.g., for flexible chlorophenyl groups) using software like SHELXL.

- Data quality : High redundancy (>99% completeness) and low Rint (<5%) mitigate errors. For low data-to-parameter ratios (e.g., 14.2), constraints on bond lengths/angles improve refinement .

Q. What strategies address contradictory bioactivity results in structure-activity relationship (SAR) studies?

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact electronic properties?

Hammett substituent constants (σ) quantify electron-withdrawing effects:

Q. What computational tools predict polymorphic forms and their stability?

Morphology prediction software (e.g., Mercury CSD) : Uses lattice energy calculations to identify thermodynamically stable forms. For this compound, hydrogen-bonded dimers (N–H⋯N interactions) dominate the packing, favoring Form I under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。